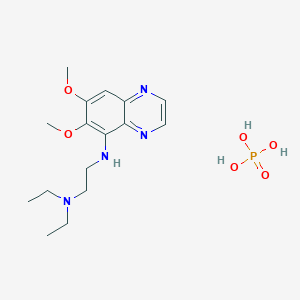
N-(6,7-dimethoxyquinoxalin-5-yl)-N',N'-diethylethane-1,2-diamine;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine;phosphoric acid is a complex organic compound that features a quinoxaline core substituted with methoxy groups and an ethane-1,2-diamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Methoxylation: The quinoxaline core is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 6 and 7 positions.
Attachment of the Ethane-1,2-diamine Moiety: The methoxylated quinoxaline is reacted with N,N-diethylethane-1,2-diamine under basic conditions to form the desired compound.
Phosphoric Acid Addition: Finally, phosphoric acid is added to the compound to form the phosphoric acid salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline diones.
Reduction: Formation of quinoxaline diols.
Substitution: Formation of substituted quinoxalines with various functional groups.
科学研究应用
N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, which lacks the methoxy and ethane-1,2-diamine substituents.
6,7-Dimethoxyquinoxaline: Similar structure but without the ethane-1,2-diamine moiety.
N,N-Diethylethane-1,2-diamine: Lacks the quinoxaline core.
Uniqueness
N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine is unique due to the combination of the quinoxaline core with methoxy and ethane-1,2-diamine substituents, which confer specific chemical and biological properties not found in the similar compounds listed above.
属性
CAS 编号 |
5423-83-6 |
|---|---|
分子式 |
C16H27N4O6P |
分子量 |
402.38 g/mol |
IUPAC 名称 |
N-(6,7-dimethoxyquinoxalin-5-yl)-N',N'-diethylethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C16H24N4O2.H3O4P/c1-5-20(6-2)10-9-19-15-14-12(17-7-8-18-14)11-13(21-3)16(15)22-4;1-5(2,3)4/h7-8,11,19H,5-6,9-10H2,1-4H3;(H3,1,2,3,4) |
InChI 键 |
ZRDVSHFJCDYFOD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=C(C(=CC2=NC=CN=C21)OC)OC.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


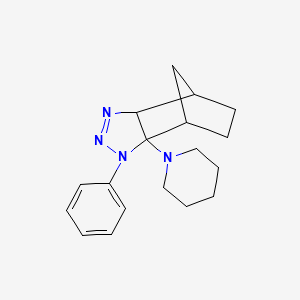
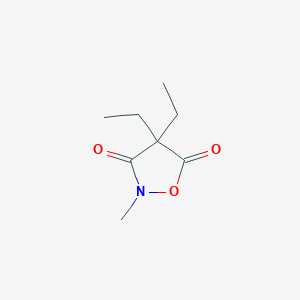

![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
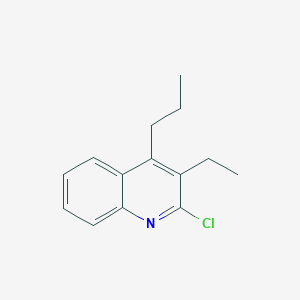
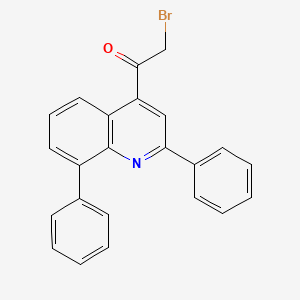
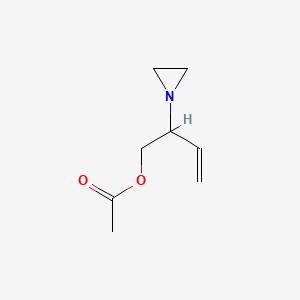
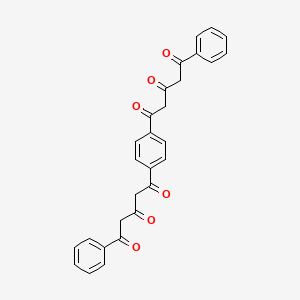



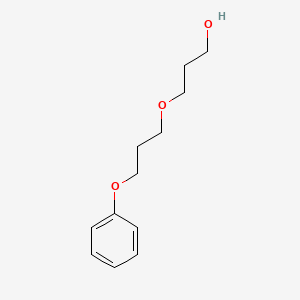

![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
